Methyl 4-Amino-3-chloro-5-nitrobenzoate CAS number
Methyl 4-Amino-3-chloro-5-nitrobenzoate CAS number
An In-depth Technical Guide to Methyl 4-Amino-3-chloro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Methyl 4-Amino-3-chloro-5-nitrobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and standard analytical characterization techniques. Furthermore, it explores the compound's strategic importance as a versatile building block in the development of targeted active ingredients, supported by established applications. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This paper serves as an essential resource for scientists and researchers engaged in organic synthesis and drug discovery.
Chemical Identity and Core Properties
Methyl 4-Amino-3-chloro-5-nitrobenzoate is a highly functionalized aromatic compound, making it a valuable starting material for multi-step organic synthesis.[1] Its distinct substitution pattern—featuring an amine, a chloro group, and a nitro group on a benzoate ester core—offers multiple reactive sites for derivatization.
The definitive Chemical Abstracts Service (CAS) number for this compound is 863886-04-8 .[2][3]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 863886-04-8 | [2] |
| Molecular Formula | C₈H₇ClN₂O₄ | [2] |
| Molecular Weight | 230.61 g/mol | [2] |
| MDL Number | MFCD09842615 | [2] |
| SMILES | O=C(OC)C1=CC(=O)=C(N)C(Cl)=C1 | [2] |
| Appearance | White to yellowish powder (typical) | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |[2] |
Synthesis and Mechanistic Rationale
The synthesis of Methyl 4-Amino-3-chloro-5-nitrobenzoate is typically achieved through a multi-step pathway that leverages the directing effects of the substituents on the aromatic ring. A common and logical approach begins with the esterification and subsequent nitration and chlorination of a suitable benzoic acid precursor. However, a more direct route often involves the selective amination of a pre-functionalized benzoate.
A plausible and efficient synthesis starts from the commercially available Methyl 4-chloro-3-nitrobenzoate. This precursor already contains the required ester, chloro, and nitro groups in the correct orientation relative to each other. The critical final step is the introduction of the amino group at the C4 position.
Caption: Synthesis workflow for Methyl 4-Amino-3-chloro-5-nitrobenzoate.
Experimental Protocol: Amination of Methyl 4-chloro-3-nitrobenzoate
This protocol is based on established principles of nucleophilic aromatic substitution, where the electron-withdrawing effects of the nitro and ester groups activate the chlorine atom for displacement by an amine.
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Reaction Setup: In a pressure-rated reaction vessel, suspend Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in ethanol.
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Reagent Addition: Add a stoichiometric excess of concentrated aqueous ammonia (e.g., 5-10 eq). The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
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Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-120 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 8-16 hours).
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Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the substitution reaction on the deactivated aromatic ring. Ethanol is chosen as a solvent due to its ability to dissolve both the organic substrate and the aqueous ammonia to a sufficient extent.
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Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling. The crude product can be collected by filtration.
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Purification: Wash the collected solid with cold water to remove excess ammonia and ammonium salts, followed by a cold non-polar solvent like hexane to remove organic impurities. For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
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Self-Validation: The purity of the final product must be confirmed through analytical methods as described in the next section. The melting point of the purified solid should be sharp and consistent with reference values.
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Analytical Characterization
To confirm the identity and purity of the synthesized Methyl 4-Amino-3-chloro-5-nitrobenzoate, a combination of spectroscopic methods is essential.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different protons. Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two aromatic protons on the ring. The amino (-NH₂) protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see characteristic absorption bands for:
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N-H stretching (for the amino group) as two sharp peaks around 3300-3500 cm⁻¹.
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C=O stretching (for the ester carbonyl) around 1710-1730 cm⁻¹.[5]
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Asymmetric and symmetric N-O stretching (for the nitro group) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The analysis should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 230.61 g/mol . The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible in the mass spectrum.
Applications in Research and Development
Methyl 4-Amino-3-chloro-5-nitrobenzoate is not typically an end-product but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.
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Pharmaceutical Synthesis: It is a building block for active pharmaceutical ingredients (APIs).[6] The amino group can be diazotized and substituted (Sandmeyer reaction), acylated to form amides, or used as a handle for building more complex heterocyclic structures. The nitro group can be reduced to a second amino group, creating a diamine derivative that is a common precursor for benzimidazoles—a privileged scaffold in medicinal chemistry.
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Agrochemical Development: The compound serves as an intermediate in the synthesis of modern herbicides and fungicides.[1] The specific arrangement of substituents is often a key pharmacophore for achieving targeted biological activity against pests or weeds.
Caption: Role as a key intermediate in pharmaceutical and agrochemical synthesis.
Safety and Handling
Proper handling of Methyl 4-Amino-3-chloro-5-nitrobenzoate is critical for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
|---|
|
| GHS07 | H302: Harmful if swallowed |[2] | | | | H315: Causes skin irritation |[2] | | | | H319: Causes serious eye irritation |[2] | | | | H335: May cause respiratory irritation |[2] |Recommended Precautions:
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, cool, and dark place as specified.[2]
Conclusion
Methyl 4-Amino-3-chloro-5-nitrobenzoate (CAS: 863886-04-8) is a synthetically valuable and versatile chemical intermediate. Its well-defined structure provides multiple avenues for chemical modification, making it a cornerstone for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. The synthetic and analytical protocols outlined in this guide offer a reliable framework for its preparation and validation. Adherence to strict safety and handling procedures is mandatory to mitigate the associated health hazards. This compound will likely remain a relevant building block in the pursuit of novel bioactive compounds.
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